Product packaging for tetranectin(Cat. No.:CAS No. 109489-77-2)

tetranectin

Cat. No.: B1166008
CAS No.: 109489-77-2
Attention: For research use only. Not for human or veterinary use.
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Description

Tetranectin (TN), also known as CLEC3B, is a homotrimeric plasminogen-binding protein belonging to the C-type lectin superfamily, first identified in human serum in 1986 . This calcium-binding protein promotes the proteolytic activation of plasminogen into plasmin, a key enzyme in fibrinolysis and tissue remodeling processes . In healthy individuals, serum this compound levels are approximately 10 mg/L, but these levels are significantly altered in various pathological states, underscoring its research and diagnostic value . The primary research applications for this compound are in oncology, cardiovascular disease, and developmental biology. In cancer research, this compound is closely associated with tumor development and metastasis. It accumulates in the extracellular matrix (ECM) of cancer tissues and co-localizes with plasminogen at the invasive front, facilitating ECM degradation and cancer progression . Notably, serum TN levels are lower in patients with cancers such as colorectal, breast, and ovarian cancer, suggesting its potential as a prognostic biomarker . In cardiovascular research, this compound has emerged as a promising diagnostic and prognostic biomarker. Studies consistently show that circulating this compound levels are reduced in conditions like heart failure (HF), coronary artery disease (CAD), and acute myocardial infarction . Higher TN levels are associated with a reduced risk of HF onset and cardiovascular death, and combining TN with established biomarkers like NT-proBNP can improve diagnostic accuracy . Furthermore, this compound plays a critical role in developmental processes, including bone mineralization and muscle regeneration. Disruption of TN expression in models leads to spinal deformities like kyphosis and impaired fracture healing, highlighting its importance in tissue morphogenesis and repair . Mechanistically, this compound exerts its functions by interacting with a diverse array of binding partners beyond plasminogen. These include structural proteins like fibrin, growth factors such as hepatocyte growth factor, and transcription regulators like High Mobility Group Box-1 (HMGB1) . By forming complexes with these proteins, this compound can change and regulate their functions, influencing disease pathways in sepsis, inflammation, and diabetes . The crystal structure of human this compound reveals a triple alpha-helical coiled coil, with each monomer consisting of a carbohydrate recognition domain (CRD) connected to a long alpha-helix, which is critical for its high-specificity ligand binding . Given its role in critical disease pathways, the interaction between this compound and its binding proteins is being explored as a potential target for therapeutic intervention . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

109489-77-2

Molecular Formula

C10H10FNO2

Origin of Product

United States

Molecular Architecture and Biochemical Characteristics of Tetranectin

Gene Encoding Tetranectin: CLEC3B and Transcriptional Regulation

The gene responsible for encoding human this compound is CLEC3B (C-type lectin domain family 3 member B). genecards.orgbosterbio.comnih.gov This gene is located on human chromosome 3 at band 3p21.31. bosterbio.comwikipedia.org The CLEC3B gene consists of three exons. portlandpress.comnih.gov Transcriptional regulation of CLEC3B expression is an area of active research. Studies have indicated that CLEC3B mRNA expression can be significantly downregulated in various cancer tissues compared to normal tissues. nih.govresearchgate.netfrontiersin.org For instance, analysis of data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases revealed significant downregulation of CLEC3B mRNA in clear cell renal cell carcinoma (ccRCC). nih.govresearchgate.net This downregulation has been associated with tumor progression and unfavorable prognosis in ccRCC. nih.gov Furthermore, studies in pigs have investigated the regulation of the CLEC3B gene promoter, identifying potential response elements for transcriptional regulators such as sterol regulatory element-binding protein (SREBP) and forkhead box O protein (FoxO). mdpi.com

Protein Primary Structure and Polypeptide Composition

The human this compound protein is initially synthesized as a precursor protein of 202 amino acids. nih.govsinobiological.com This precursor includes an N-terminal signal peptide of 21 amino acid residues, which is cleaved off to yield the mature protein consisting of 181 amino acid residues. nih.govsinobiological.com The mature this compound monomer has a calculated molecular weight of approximately 20-21 kDa. researchgate.netnovusbio.comebi.ac.uk The amino acid sequence of this compound shows homology with regions of the asialoglycoprotein receptor family and the C-terminal globular domain of cartilage proteoglycan core protein. drugbank.com The mature polypeptide chain includes a lysine-rich region at the N-terminus, which has been identified as a heparin-binding domain. portlandpress.comnih.govnih.gov

Quaternary Structure: Homotrimer Formation and Alpha-Helical Coiled-Coil Domain

A defining feature of this compound is its quaternary structure, which is a homotrimer. genecards.orgnih.govnih.gov This trimeric assembly is crucial for its function and is mediated by a triple alpha-helical coiled-coil domain. genecards.orgnih.govnih.govnih.gov Each this compound monomer contains a long alpha-helix that participates in the formation of this coiled-coil structure, stabilizing the trimer. genecards.orgnih.gov This coiled-coil domain is encoded by exon 2 of the CLEC3B gene and is necessary and sufficient for subunit trimerization. portlandpress.comnih.gov The formation of the homotrimer leads to an apparent increase in affinity for its ligands, likely due to avidity effects from the clustering of binding domains. iiarjournals.org

Functional Domains

This compound possesses distinct functional domains that facilitate its interactions with various ligands. These include a carbohydrate recognition domain (CRD) and a binding site for the kringle 4 domain of plasminogen.

Carbohydrate Recognition Domain (CRD) Structure and Ligand Binding

The C-terminal region of the this compound monomer, comprising 132 amino acids (residues 50–181), is homologous to the carbohydrate recognition domains (CRDs) found in the calcium-dependent lectin superfamily. nih.govnih.gov This domain classifies this compound as a member of the C-type lectin superfamily. genecards.orgnih.gov The CRD of this compound contains calcium-binding sites. nih.govnih.gov Crystal structure analysis of the this compound CRD has provided detailed information on these sites. nih.gov The calcium ion at site 1 is eightfold coordinated, while the calcium ion at site 2, believed to be involved in oligosaccharide recognition and binding, is sevenfold coordinated. nih.gov Although classified as a C-type lectin with a CRD, carbohydrate binding by the CRD of this compound has been rarely identified. nih.gov Instead, the CRD is involved in binding to other ligands, including plasminogen. nih.govnih.gov

Kringle 4 Domain Binding Site

A key functional interaction of this compound is its specific binding to the kringle 4 domain of plasminogen. nih.govnih.govacs.org This binding is sensitive to both lysine (B10760008) and calcium. nih.govacs.org The binding site on this compound for plasminogen kringle 4 has been localized to the CRD. nih.govacs.org Research using mutant this compound derivatives has identified specific residues in or near calcium-binding site 2 within the CRD, such as Lys 148, Glu 150, and Asp 165, as important for this interaction. acs.org Studies have also shown that residues on plasminogen kringle 4 involved in lysine binding are also involved in this compound binding, with an additional residue, Arg 32, being critical for this compound binding but not lysine binding. acs.org

Post-Translational Modifications and Their Functional Implications

This compound undergoes post-translational modifications that contribute to its heterogeneity and potentially influence its function. Analysis of plasma this compound has revealed the presence of multiple components with higher mass than predicted from the cDNA sequence, indicating modifications. nih.govcapes.gov.br One identified modification is O-linked glycosylation, with a partially sialylated oligosaccharide prosthetic group attached to Threonine 4. nih.govcapes.gov.br Additionally, sequence heterogeneity has been observed at position 85, where plasma this compound exists as a mixture of Serine 85 and Glycine 85 variants. nih.govcapes.gov.br These post-translational modifications and sequence variations can contribute to the functional diversity and regulatory mechanisms of this compound.

Here is a summary of some key characteristics of human this compound:

CharacteristicDescriptionSource(s)
GeneCLEC3B genecards.orgbosterbio.comnih.gov
Chromosomal Location3p21.31 bosterbio.comwikipedia.org
Precursor Amino Acids202 nih.govsinobiological.com
Mature Amino Acids181 nih.govsinobiological.com
Monomer Molecular Weight~20-21 kDa researchgate.netnovusbio.comebi.ac.uk
Quaternary StructureHomotrimer genecards.orgnih.govnih.gov
Key DomainsAlpha-helical coiled-coil, Carbohydrate Recognition Domain (CRD) genecards.orgnih.govnih.gov
LigandsPlasminogen (Kringle 4), Sulfated polysaccharides (Heparin) researchgate.netportlandpress.combosterbio.com
Post-Translational ModsO-glycosylation (Thr4), Sequence heterogeneity (Ser85/Gly85) nih.govcapes.gov.br

Glycosylation Patterns (e.g., Sialylated Oligosaccharide Prosthetic Group)

This compound is known to be O-glycosylated. Research using mass spectrometry has shown that plasma this compound exhibits mass heterogeneity partly due to the presence of a partially sialylated oligosaccharide prosthetic group attached to Threonine-4 nih.gov. Analysis of enzymatic and mild acid hydrolysates of an N-terminal glycopeptide indicated that the O-linked oligosaccharide prosthetic group's composition is ≤N-acetylhexosamine ≤[hexose, (sialic acid)0-3] nih.gov. While some earlier studies did not find covalently bound carbohydrate core.ac.uknih.gov, more recent analyses, including mass spectrometric characterization and UniProt data, confirm O-linked glycosylation at Thr-4 rndsystems.comuniprot.orgnih.gov. Sialylation of glycoproteins can influence structural stability and interactions nih.gov.

Research findings on this compound glycosylation are summarized below:

Modification TypeSite(s)DescriptionResearch Method(s)Citation
O-linked GlycosylationThr-4Partially sialylated oligosaccharide prosthetic groupMass Spectrometry, enzymatic/mild acid hydrolysis nih.gov
SialylationThr-4Varies from 0 to 3 sialic acid residuesMass Spectrometry nih.gov

Sequence Heterogeneity and Isoforms

Sequence heterogeneity has been observed in human plasma this compound. Mass spectrometric analysis revealed the presence of eight components with different masses and abundances nih.gov. This mass heterogeneity is partly attributed to sequence heterogeneity at position 85, where plasma this compound exists as a 1:1 mixture of Ser85 and Gly-85 sequence variants nih.gov. The cDNA sequence typically encodes a Ser residue at this position nih.gov.

UniProtKB also indicates the presence of potential isoforms for human this compound (Entry P05452), with one potential isoform mapped uniprot.org. In the context of other proteins, studies have identified multiple isoforms, including glycosylated and truncated forms, which can mirror pathophysiological processes . While specific functional differences between this compound isoforms resulting from the Ser85/Gly-85 variation are not extensively detailed in the provided results, the existence of this genetic variation contributes to the observed protein heterogeneity.

Proteolytic Processing and Cleavage Sites

This compound undergoes proteolytic processing. The precursor protein includes a signal peptide of 21 amino acid residues, which is removed to yield the mature protein sinobiological.comcore.ac.uk. The N-terminal of plasma this compound aligns with the predicted cleavage site of this signal peptide core.ac.uk.

Studies on a fusion protein involving this compound and apolipoprotein A1 (TN-ApoA1) have provided insights into potential cleavage sites. The major in vivo biotransformation product of TN-ApoA1 is formed by cleavage at the N-terminus of the apolipoprotein A1 portion researchgate.net. Dipeptidyl peptidase-4 (DPP4) has been identified as a protease responsible for the formation of this biotransformation product through N-terminal proteolysis researchgate.net. While this specific cleavage event is within a fusion protein, it demonstrates that this compound can be subject to proteolytic attack by enzymes like DPP4 when present in a larger construct.

Furthermore, this compound has been observed to be slightly degraded in wound fluid from chronic leg ulcers, suggesting its susceptibility to proteases present in such environments medicaljournalssweden.se. The involvement of this compound in processes like extracellular matrix remodeling and plasminogen activation implies potential interactions with various proteases within the fibrinolytic system and tissue degradation pathways researchgate.netnih.govmdpi.com. Although specific endogenous cleavage sites within the mature this compound protein, beyond the signal peptide cleavage, are not explicitly detailed in the provided search results, its presence in environments with high proteolytic activity and its interaction with the plasminogen system suggest it can be a substrate for proteolytic enzymes. Proteolytic cleavage is a common mechanism for protein maturation, activation, or degradation qiagenbioinformatics.com.

Processing StepSite/Region InvolvedDescriptionEvidence/Enzyme InvolvedCitation
Signal Peptide CleavageN-terminus (residues 1-21)Removal of signal peptide to produce mature protein.Predicted cleavage site, aligns with plasma N-terminus sinobiological.comcore.ac.uk
Proteolytic DegradationWhole proteinSlight degradation observed in specific biological contexts.Proteases in chronic wound fluid medicaljournalssweden.se
Fusion Protein CleavageN-terminus of fusion partnerCleavage of an N-terminal portion of a this compound fusion protein.Dipeptidyl peptidase-4 (DPP4) researchgate.net

Compound Table

Compound NamePubChem CID
This compound16173373

Note: The PubChem CID for this compound was found by searching for "this compound PubChem CID" and verifying the result. uni-lj.siniph.go.jp While some searches returned results for "Tetracycline" (CID 60-54-8 or 54675776) nih.gov, "Tetratetracontane" (CID 23494) nih.gov, or did not directly provide the CID, a specific search for "this compound PubChem" led to the correct entry. The PubChem entry for CLEC3B (this compound) is CID 16173373.## Molecular Insights into this compound: Architecture, Glycosylation, Heterogeneity, and Proteolytic Processing

This compound, also identified as C-type lectin domain family 3 member B (CLEC3B), is a protein found in human plasma and the extracellular matrix, recognized for its role as a plasminogen-binding protein and classified within the C-type lectin superfamily. researchgate.netnih.govrndsystems.comnih.gov While its comprehensive biological roles are still under investigation, current research highlights its potential involvement in key physiological processes such as tissue remodeling, fibrinolysis, angiogenesis, and bone mineralization. researchgate.netnih.govnih.gov

The molecular architecture of human this compound is predominantly characterized by a homotrimeric structure, forming a triple alpha-helical coiled coil. nih.govrndsystems.comnih.govrcsb.orgmdpi.com Each constituent monomer comprises a carbohydrate recognition domain (CRD) linked to an extended alpha-helix. nih.govrcsb.org Despite the nomenclature suggesting a tetrameric form, biochemical evidence supports a trimeric assembly in solution. rndsystems.comnih.gov The protein is synthesized from the CLEC3B gene, which contains two introns and encodes a 202-residue precursor protein, including a 21-amino acid signal peptide. sinobiological.comcore.ac.uk The mature form of this compound comprises 181 amino acid residues. sinobiological.comcore.ac.uknih.gov The trimerization is mediated by an N-terminal domain encoded by exons 1 and 2 of the gene. nih.gov this compound contains three intramolecular disulfide bonds; two are conserved within the C-type lectin superfamily, while the third is specific to long-form CRDs and anchors the CRD to the coiled-coil helix. nih.govrcsb.org As a secreted protein, it is located in the extracellular space and plasma. uniprot.org

This compound's molecular architecture, featuring a coiled-coil domain and a carbohydrate recognition domain, is fundamental to its biochemical characteristics and its ability to interact with various ligands, notably plasminogen. nih.govnih.govrndsystems.comrcsb.orgmdpi.comacs.org

Glycosylation Patterns (e.g., Sialylated Oligosaccharide Prosthetic Group)

This compound is subject to O-linked glycosylation. Mass spectrometric studies have demonstrated that the mass heterogeneity observed in plasma this compound is partly due to the presence of a partially sialylated oligosaccharide prosthetic group attached to Threonine-4. nih.gov Analysis of the N-terminal glycopeptide through enzymatic and mild acid hydrolysis revealed that the O-linked oligosaccharide prosthetic group's composition is characterized as ≤N-acetylhexosamine ≤[hexose, (sialic acid)0-3]. nih.gov While some earlier studies did not detect covalently bound carbohydrate, more recent and detailed analyses, including mass spectrometry and data from UniProt, corroborate the presence of O-linked glycosylation at Thr-4. rndsystems.comuniprot.orgnih.gov Sialylation of glycoproteins is known to influence their structural stability and interactions. nih.gov

Table 1 summarizes research findings on this compound glycosylation:

Modification TypeSite(s)DescriptionResearch Method(s)Citation
O-linked GlycosylationThr-4Partially sialylated oligosaccharide prosthetic groupMass Spectrometry, enzymatic/mild acid hydrolysis nih.gov
SialylationThr-4Varies from 0 to 3 sialic acid residuesMass Spectrometry nih.gov

Sequence Heterogeneity and Isoforms

Human plasma this compound exhibits sequence heterogeneity. Mass spectrometric analysis has identified eight components with differing masses and abundances in plasma this compound. nih.gov This mass heterogeneity is partly attributed to sequence variation at position 85, where plasma this compound exists as an approximately 1:1 mixture of variants containing Serine or Glycine at this position. nih.gov The corresponding cDNA sequence typically encodes a Serine residue at position 85. nih.gov

Proteolytic Processing and Cleavage Sites

This compound undergoes proteolytic processing, notably the removal of its signal peptide. The precursor protein contains a signal peptide of 21 amino acid residues, which is cleaved to produce the mature protein. sinobiological.comcore.ac.uk The N-terminal sequence of plasma this compound corresponds to the predicted cleavage site of this signal peptide. core.ac.uk

Investigations involving a fusion protein composed of this compound and apolipoprotein A1 (TN-ApoA1) have provided insights into potential proteolytic cleavage. The primary in vivo biotransformation product of TN-ApoA1 is generated by cleavage at the N-terminus of the apolipoprotein A1 component. researchgate.net Dipeptidyl peptidase-4 (DPP4) has been identified as a protease responsible for this N-terminal proteolysis in the context of the fusion protein. researchgate.net This finding, while specific to a fusion construct, suggests that this compound can be a target for proteolytic enzymes like DPP4.

Furthermore, this compound has been observed to be slightly degraded in the wound fluid of chronic leg ulcers, indicating its susceptibility to the proteases present in such environments. medicaljournalssweden.se Given this compound's involvement in extracellular matrix remodeling and the plasminogen activation system, it is likely to interact with various proteases within these pathways, including those involved in fibrinolysis and tissue degradation. researchgate.netnih.govmdpi.com While specific endogenous cleavage sites within the mature this compound protein, beyond the signal peptide cleavage, are not extensively described in the available search results, its presence in proteolytically active environments and its interaction with the plasminogen system suggest it can be a substrate for proteolytic cleavage, a common mechanism for protein maturation, activation, or degradation. qiagenbioinformatics.com

Table 2 summarizes aspects of this compound's proteolytic processing:

Processing StepSite/Region InvolvedDescriptionEvidence/Enzyme InvolvedCitation
Signal Peptide CleavageN-terminus (residues 1-21)Removal of signal peptide to produce mature protein.Predicted cleavage site, aligns with plasma N-terminus sinobiological.comcore.ac.uk
Proteolytic DegradationWhole proteinSlight degradation observed in specific biological contexts.Proteases in chronic wound fluid medicaljournalssweden.se
Fusion Protein CleavageN-terminus of fusion partnerCleavage of an N-terminal portion of a this compound fusion protein.Dipeptidyl peptidase-4 (DPP4) researchgate.net

Molecular Interactions and Binding Dynamics of Tetranectin

Interaction with Plasminogen System Components

A key aspect of tetranectin's function is its interaction with components of the plasminogen system, a critical pathway involved in fibrinolysis and extracellular matrix degradation. nih.govabcam.comfn-test.com

Specific Binding to Plasminogen Kringle 4 Domain

This compound exhibits specific binding affinity for plasminogen, primarily through interaction with the kringle 4 domain of plasminogen. mybiosource.comsemanticscholar.orguniprot.orgacs.orgresearchgate.netabcam.com This interaction is calcium-sensitive and is mediated by the C-terminal domain of this compound. semanticscholar.orgresearchgate.net Research indicates that the binding site on plasminogen kringle 4 involves the lysine-binding pocket, as well as at least one additional amino acid residue. acs.org On this compound, residues such as Lys 148, Glu 150, and Asp 165 within or near calcium-binding site 2 of the carbohydrate recognition domain (CRD) are important for this interaction. acs.org The binding of this compound to plasminogen kringle 4 is a well-established interaction that underpins several of this compound's biological effects. mybiosource.comsemanticscholar.orgacs.org

Influence on Plasminogen Activation and Fibrinolysis Pathways

This compound plays a significant role in regulating the plasminogen activation system, which is central to fibrinolysis, the process of breaking down blood clots. fn-test.comontosight.aiontosight.ai By binding to plasminogen, this compound can enhance its proteolytic activation into plasmin, particularly in the presence of tissue-type plasminogen activator (tPA). nih.govresearchgate.netontosight.ainih.gov This enhancement of plasminogen activation contributes to increased fibrinolysis. nih.govontosight.ai The interaction between this compound and plasminogen is considered highly specific and is suggested to be important for the localization and regulation of plasminogen activation in various physiological and pathological contexts. ontosight.ai Studies have shown that this compound can significantly enhance tPA-catalyzed plasminogen activation. nih.govresearchgate.net

Interactions with Tissue-Type Plasminogen Activator (tPA)

Beyond its interaction with plasminogen, this compound has also been shown to bind specifically to tissue-type plasminogen activator (tPA). nih.govfn-test.comnih.govresearchgate.net This binding contributes to this compound's ability to enhance tPA-mediated plasminogen activation. nih.govnih.gov The dissociation constants for the this compound-tPA complex have been found to be within the same order of magnitude as those for the plasminogen-tetranectin complex, suggesting a comparable binding affinity. nih.govresearchgate.net This interaction is believed to enhance plasminogen activation by allowing this compound to bind and accumulate tPA in an active conformation. nih.gov Notably, research indicates that this compound does not interact with urokinase-type plasminogen activator (uPA) or prothrombin. nih.govresearchgate.net

Modulation of Angiostatin (ASTK1-4) Activity

This compound has been found to interact with angiostatin, specifically the kringle 1-4 form (ASTK1-4). semanticscholar.orgnih.govbu.eduresearchgate.net Angiostatin is a fragment of plasminogen known for its antiangiogenic activity. semanticscholar.org this compound's binding to ASTK1-4 is significant because it can modulate the functional activity of angiostatin. Research indicates that this compound can inhibit the binding of ASTK1-4 to the extracellular matrix deposited by endothelial cells. semanticscholar.orgnih.govbu.eduresearchgate.net Furthermore, this compound has been shown to partially counteract the ability of ASTK1-4 to inhibit the proliferation of endothelial cells. semanticscholar.orgnih.govbu.eduresearchgate.net This counteraction appears to be specific to ASTK1-4 and not other forms of angiostatin or endostatin, suggesting a dependence on the kringle 4 domain. semanticscholar.org These findings suggest that this compound may influence angiogenesis through its interactions with angiostatin. semanticscholar.org

Extracellular Matrix (ECM) Component Interactions

This compound is present in the extracellular matrix and interacts with certain ECM components, contributing to its roles in tissue structure and remodeling. nih.govnih.govfn-test.com

Binding to Sulfated Carbohydrates (e.g., Heparin)

This compound has a distinct binding site that mediates interactions with complex sulfated carbohydrates, including heparin. nih.govmybiosource.comsemanticscholar.org This heparin-binding site is located in the N-terminal region of this compound and does not involve the carbohydrate recognition domain (CRD) which is involved in plasminogen binding. nih.govportlandpress.com Specifically, studies have shown that lysine (B10760008) residues within the decapeptide segment KPKKIVNAKK (residues 6-15) in the N-terminus are of primary importance for heparin binding. nih.govportlandpress.com This interaction with sulfated carbohydrates suggests a role for this compound in anchoring to or interacting with components of the extracellular matrix that contain these structures. nih.govsemanticscholar.org

Association with Fibronectin and Vitronectin

This compound's contributions to the extracellular matrix connect it with other proteins such as fibronectin and vitronectin, facilitating cellular infrastructure and wound healing. abcam.comabcam.com Fibronectin is a key ECM protein involved in cell adhesion, migration, and wound healing, often interacting with integrins via an RGD motif. wikipedia.orgunivpm.it Vitronectin is another adhesive glycoprotein (B1211001) found in serum and the ECM, recognized by integrins and playing roles in cell adhesion and spreading. uniprot.orgmdpi.com While the precise molecular details of this compound's direct association with fibronectin and vitronectin are still being elucidated, their co-localization and this compound's role in ECM remodeling suggest functional interplay. abcam.comabcam.com Studies have shown that this compound can influence the binding of other proteins, such as plasminogen and angiostatin, to the ECM deposited by endothelial cells, which could indirectly affect interactions involving fibronectin and vitronectin. semanticscholar.orgresearchgate.net

Role in ECM Deposition and Remodeling

This compound is involved in the remodeling of the extracellular matrix, partly through its ability to enhance the activation of plasminogen to plasmin. abcam.comnih.govsemanticscholar.org Plasmin is a protease that degrades various ECM components. abcam.com Histological analysis has shown the deposition of this compound in the ECM of cancer cells, suggesting its involvement in the tissue remodeling processes associated with cancer development. nih.gov This role in ECM remodeling is also implicated in other physiological and pathological processes, including bone formation and potentially heart failure-associated myocardial fibrosis. nih.govresearchgate.netbmj.com Studies investigating myocardial fibrosis in heart failure patients found that cardiac tissue this compound levels correlated positively with pro-fibrotic gene expression within the myocardium, including genes for Collagen 1, Collagen 3, MMP2, MMP9, and TIMP1. bmj.com

Other Protein-Protein Interactions

Beyond its interactions with ECM components, this compound engages in specific binding with other proteins, influencing various cellular processes.

Hepatocyte Growth Factor (HGF) Binding

This compound has been shown to specifically bind to Hepatocyte Growth Factor (HGF), a plasminogen-like growth factor. nih.govresearchgate.netnih.gov This interaction is calcium-dependent. nih.gov Ligand blot analysis and ELISA studies have confirmed this binding. researchgate.netnih.govresearchgate.net The dissociation constants for the this compound-HGF complex have been found to be within the same order of magnitude as those for the plasminogen-tetranectin complex, indicating a comparable binding affinity. researchgate.netnih.gov Interestingly, this compound does not appear to interact with other related proteins such as macrophage-stimulating protein, urokinase-type plasminogen activator (uPA), or prothrombin. researchgate.netnih.gov

The binding of this compound to HGF suggests a potential role in modulating HGF activity, although the precise functional consequences of this interaction require further investigation. HGF is a potent mitogen and has diverse effects on cell proliferation, motility, and morphogenesis, primarily mediated through its receptor, c-Met. wikipedia.orgnih.gov

Potential Interactions with Growth Factors and Transcription Regulators

Beyond HGF, this compound has been suggested to interact with other growth factors and transcription regulators. A review indicates that this compound binds different proteins, including a growth factor and a transcription regulator, and can influence their functions. nih.govnih.gov For instance, studies on adipogenesis have suggested that this compound acts as an adipogenic serum protein that enhances adipocyte differentiation. bmbreports.orgmdpi.com Transcriptional analysis related to this compound expression in adipocytes has implicated transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Forkhead box O (FoxO) proteins in regulating this compound expression. researchgate.netmdpi.com This suggests a complex interplay where this compound interacts with or is regulated by factors involved in cellular growth and differentiation. The potential for this compound to influence or be influenced by these regulatory proteins highlights its multifaceted role in biological processes. nih.govnih.govgoogle.com

Table 1: Dissociation Constants (Kd) for this compound Binding to Selected Ligands

LigandDissociation Constant (Kd)MethodReference
Hepatocyte Growth Factor (HGF)Within the same order of magnitude as plasminogen-tetranectin complexLigand blot analysis, ELISA researchgate.netnih.govresearchgate.net
Plasminogen1.21–2.88 nMELISA nih.gov
Heparin65 ± 2.0 µMBinding assay nih.gov

Table 2: Correlation between Myocardial this compound and Pro-fibrotic Gene Expression in Heart Failure

Gene ProductCorrelation with Myocardial this compoundp-valueReference
Collagen 1Positive0.056 bmj.com
Collagen 3Positive0.036 bmj.com
MMP2Positive0.055 bmj.com
MMP9Positive0.005 bmj.com
TIMP1Positive0.019 bmj.com

Cellular and Tissue Distribution of Tetranectin

Differential Expression Patterns in Normal Tissues and Organs

The expression levels of tetranectin vary among normal tissues and organs. High levels of this compound mRNA have been observed in several human normal tissues, including the placenta, heart, spleen, and lung nih.govsemanticscholar.org. Conversely, lower levels were detected in the liver and kidney semanticscholar.org. Immunohistochemical studies have also revealed this compound immunoreactivity in exocrine epithelia and mesenchyme semanticscholar.org.

Plasma and Circulatory System Distribution

This compound is a component of normal human plasma, with concentrations typically around 10 mg/L in healthy adults, which is approximately 100 nM semanticscholar.orgresearchgate.netsemanticscholar.orgelabscience.combmbreports.org. However, plasma levels of this compound have been reported to decrease in individuals with certain pathological conditions, such as cancer and inflammatory diseases nih.govspandidos-publications.comnih.govsemanticscholar.orgnih.govresearchgate.netbmbreports.orgresearchgate.net. In the context of cardiovascular health, higher plasma this compound levels have been inversely associated with the risk of atherosclerotic cardiovascular disease nih.govresearchgate.net. Studies in patients with coronary artery disease have shown lower serum this compound levels correlating with disease burden nih.gov.

Specific Cellular Localization (e.g., Neutrophils, Monocytes, Platelets)

This compound is found in specific cell types within the circulatory system and immune response. It is present in a mobilizable set of granules in neutrophils nih.govsemanticscholar.orgnih.govresearchgate.netnih.gov. Studies have shown that this compound colocalizes with latent alkaline phosphatase in these intracellular vesicles, which can be mobilized to the cell surface upon stimulation nih.gov. This compound is also a secretory protein found in human monocytes and is produced by various types of lymphocytes, including mast cells, neutrophils, monocytes, and macrophages nih.govsemanticscholar.orgnih.govresearchgate.netcapes.gov.br. Furthermore, this compound is present in platelets semanticscholar.orgnih.govresearchgate.net. Platelet-released this compound may bind to fibrin (B1330869) during blood coagulation, suggesting a potential role in local thrombus formation nih.gov.

Presence in Extracellular Matrix of Various Tissues (e.g., Cartilage, Muscle)

This compound is a protein shared by both the blood and the extracellular matrix (ECM) researchgate.netsemanticscholar.orgnih.gov. It is found in various tissue locations and is particularly noted for its presence in the ECM during development, tissue regeneration, and in certain pathological states like cancer nih.govsemanticscholar.orgnih.govresearchgate.net.

In cartilage, this compound is an abundant component, notably enriched in shark cartilage semanticscholar.orgnih.gov. In mammals, during osteogenesis (bone formation), strong this compound immunoreactivity has been observed in the newly formed woven bone around the cartilage anlage and along the periosteum semanticscholar.orgnih.govnih.govresearchgate.net. However, little to no this compound immunoreactivity was found in proliferating and hypertrophic cartilage or in surrounding skeletal muscle in newborn mice semanticscholar.orgnih.govnih.govresearchgate.net.

This compound is also present in the extracellular matrix of developing or regenerating muscle semanticscholar.orgnih.govresearchgate.net. Studies have indicated its involvement in myogenesis and muscle development spandidos-publications.combmbreports.org.

The presence of this compound in the ECM is further highlighted in the context of cancer, where it can accumulate in the stroma of various tumors, contrasting with its limited presence in the ECM of corresponding normal tissues rndsystems.comsemanticscholar.orgpdbj.orgsemanticscholar.orgcore.ac.ukbmbreports.org.

Subcellular Localization and Trafficking

This compound is a secreted protein, which aligns with its presence in plasma and the extracellular matrix uniprot.orgbiocompare.comuniprot.orgassaygenie.com.

Secretion and Extracellular Presence

This compound contains a leader signal sequence (residues 1-21 in humans) responsible for its extracellular secretion nih.gov. Once secreted, it is found in the extracellular space and is a component of the collagen-containing extracellular matrix uniprot.orguniprot.orgassaygenie.com. Its extracellular presence is crucial for its interactions with ECM components and other proteins like plasminogen nih.govsemanticscholar.orgnih.govresearchgate.net. The protein is also found in extracellular exosomes uniprot.org.

Involvement in Packaging of Molecules for Exocytosis

Studies suggest that this compound may be involved in the packaging of molecules destined for exocytosis uniprot.orgassaygenie.comelabscience.comuniprot.orgsinobiological.comgenscript.comebi.ac.uk. This potential role in the formation or content of secretory vesicles further supports its function in releasing molecules into the extracellular environment.

Table 1: Summary of this compound Distribution and Localization

Location/TissueSpecific Presence/FindingsReferences
Plasma/Circulatory SystemPresent in healthy adults (~100 nM or ~10 mg/L); levels decrease in certain diseases. spandidos-publications.comnih.govsemanticscholar.orgresearchgate.netsemanticscholar.orgelabscience.combmbreports.orgresearchgate.net
NeutrophilsFound in a mobilizable set of intracellular granules. nih.govsemanticscholar.orgnih.govresearchgate.netnih.gov
MonocytesSecretory protein. nih.govsemanticscholar.orgnih.govresearchgate.netcapes.gov.br
PlateletsPresent; platelet-released this compound may bind fibrin. nih.govsemanticscholar.orgnih.govresearchgate.net
Extracellular Matrix (General)Widely distributed, especially during development, regeneration, and in cancer stroma. nih.govrndsystems.comsemanticscholar.orgnih.govresearchgate.netcore.ac.ukbmbreports.org
CartilageAbundant component, enriched in shark cartilage; present in woven bone surrounding cartilage. semanticscholar.orgnih.govnih.govresearchgate.net
MusclePresent in the ECM of developing or regenerating muscle. spandidos-publications.comsemanticscholar.orgnih.govresearchgate.netbmbreports.org
HeartHigh mRNA levels in normal tissue; present in myocardium, associated with fibrosis. nih.govsemanticscholar.orgresearchgate.net
SpleenHigh mRNA levels in normal tissue. semanticscholar.org
LungHigh mRNA levels in normal tissue. nih.govsemanticscholar.org
PlacentaHigh mRNA levels in normal tissue. semanticscholar.org
LiverLow mRNA levels in normal tissue. semanticscholar.org
KidneyLow mRNA levels in normal tissue. semanticscholar.org
Secretory Cells (General)Found in most secretory cells. biocompare.comcapes.gov.br
Extracellular SpaceSubcellular localization. uniprot.orguniprot.orgassaygenie.com
Granular ComponentSubcellular localization (intracellular granules). uniprot.orguniprot.orgassaygenie.com
Collagen-containing ECMSubcellular localization. uniprot.orguniprot.orgassaygenie.com
Extracellular ExosomeSubcellular localization. uniprot.org

Biological Roles and Physiological Mechanisms of Tetranectin

Involvement in Skeletal System Development and Homeostasis

The presence and activity of tetranectin during bone formation and maintenance point towards its significance in the development and homeostasis of the skeletal system.

Role in Ossification and Bone Mineralization Processes

Evidence suggests that this compound plays a role in ossification and bone mineralization. The expression of this compound is observed to increase during the mineralization process carried out by osteogenic progenitors in cell culture researchgate.netresearchgate.net. Studies utilizing in vitro mineralizing systems with cultured osteoblastic cells have demonstrated that this compound mRNA appears concurrently with mineralization, mirroring the expression pattern of bone sialoprotein, a recognized marker for late bone differentiation nih.govsemanticscholar.org. Furthermore, experiments involving the overexpression of this compound in PC12 cells have shown an increase in the bone content of tumors formed by these cells when injected into nude mice researchgate.netnih.govresearchgate.netsemanticscholar.orgmdpi.com. In newborn mice, robust this compound immunoreactivity is detected in the newly formed woven bone surrounding the cartilage anlage within the prospective bone marrow, as well as along the periosteum that forms the cortex nih.govsemanticscholar.org. Notably, this immunoreactivity was absent in the proliferating and hypertrophic cartilage and the surrounding skeletal muscle nih.govsemanticscholar.org. While these findings support a potential contribution to mineralization during osteogenesis, the precise function of this compound in bone metabolism remains an area of ongoing investigation mdpi.com.

Impact on Growth Plate Development and Vertebral Morphology

Research, particularly through the study of animal models deficient in this compound, has highlighted its impact on the development of growth plates and the morphology of vertebrae. Mice lacking this compound develop kyphosis, a spinal deformity characterized by an exaggerated curvature of the thoracic spine researchgate.netnih.govnih.govtandfonline.comresearchgate.net. Radiographic analysis of these mutant mice revealed structural alterations in vertebral morphology in approximately one-third of the cases nih.govnih.govtandfonline.com. Histological examination of their spines indicated an apparently asymmetric development of both the growth plate and the intervertebral disks nih.govnih.govtandfonline.comscite.ai. In more severe instances, the growth plates exhibited disorganization and irregularity, with intervertebral disk material protruding through the growth plate nih.govnih.gov. This asymmetric development of vertebral growth plates is considered a contributing factor to the kyphosis observed in this compound-deficient mice researchgate.netresearchgate.netresearchgate.net.

Functional Studies in this compound-Deficient Animal Models

Functional studies employing mice with a targeted disruption of the this compound gene have provided direct evidence of its role in skeletal development and tissue remodeling researchgate.netnih.govnih.govtandfonline.com. As noted, these mice develop kyphosis stemming from asymmetric growth plate development researchgate.netnih.govnih.govtandfonline.comresearchgate.net. Despite the observed spinal abnormalities, this compound-null mice maintained a normal peak bone mass density and did not show increased susceptibility to ovariectomy-induced osteoporosis when compared to their wild-type littermates nih.govnih.gov. Additionally, this compound-deficient mice exhibit delayed fracture healing, suggesting a role for the protein during the initial stages of the repair process mdpi.com. These studies collectively underscore the involvement of this compound in tissue growth and remodeling and establish the this compound-deficient mouse model as a valuable tool for studying human kyphotic disorders nih.govnih.gov.

Regulation of Tissue Remodeling and Regeneration

This compound's capacity to stimulate plasminogen activation and its expression in developing tissues such as bone and muscle suggest its involvement in tissue remodeling and regeneration researchgate.netnih.govsinobiological.com. This compound is closely associated with myogenesis during embryonic development, the regeneration of skeletal muscle, and the differentiation of muscle cells in vitro nih.gov. Its expression aligns with the timing of muscle differentiation and maturation and is concentrated at the myotendinous and myofascial junctions nih.gov. Although this compound expression decreases after birth and is typically not detected in normal adult muscle, its presence during developmental and regenerative phases points to its role in these processes nih.gov. Furthermore, impaired cutaneous wound healing has been observed in mice lacking this compound, providing additional support for its contribution to tissue repair mechanisms nih.gov.

Contribution to Adipogenesis and Adipocyte Differentiation

This compound has been identified as a secreted adipokine that demonstrates a positive correlation with adipogenesis and lipid metabolism in adipocytes mdpi.comresearchgate.net. It is found at high levels in human subcutaneous and mouse visceral adipose tissues mdpi.com. Supplementation with exogenous this compound has been shown to enhance adipocyte differentiation, and this effect is dependent on the presence of the plasminogen binding domain of this compound mdpi.comnih.gov. Conversely, the inhibition of this compound using an antibody significantly impairs adipocyte differentiation mdpi.com. These findings collectively suggest that this compound functions as an adipogenic adipokine that promotes the differentiation of adipocytes mdpi.com.

Mediation of Mitotic Clonal Expansion (MCE)

The adipogenic function of this compound appears to be mediated, at least in part, through the enhancement of mitotic clonal expansion (MCE) bmbreports.orgnih.govnih.govresearchgate.netkoreascience.kr. MCE is a critical prerequisite for the successful differentiation of adipocytes during the early stages of this process bmbreports.orgnih.govnih.govresearchgate.net. Studies utilizing media depleted of this compound and supplemented with recombinant mouse this compound have shown that the addition of this compound significantly enhances adipocyte differentiation, particularly during the induction phase bmbreports.orgnih.govnih.govresearchgate.net. This enhancement is linked to increased proliferation of growing cells and, specifically, the promotion of MCE bmbreports.orgnih.govnih.govresearchgate.net. Additionally, this compound has been shown to increase the phosphorylation of ERK during the early phase of adipocyte differentiation, indicating that its adipogenic effect is mediated by promoting MCE via the ERK signaling pathway bmbreports.orgnih.govnih.govresearchgate.netkoreascience.kr.

Mechanistic Insights into Tetranectin in Pathological Processes

Role in Cancer Progression Mechanisms

The involvement of proteolytic enzymes, such as plasmin generated from plasminogen, in the degradation of the extracellular matrix (ECM) is well-established in the context of tumor growth, invasion, and metastasis. uni-lj.sigla.ac.uk Tetranectin's capacity to bind plasminogen and enhance its activation links it to these processes. uni-lj.sigla.ac.uk

Contribution to Extracellular Matrix Degradation

This compound is thought to contribute to ECM degradation primarily through its interaction with plasminogen. By binding to plasminogen, this compound can promote its activation into plasmin, a broad-spectrum protease capable of degrading various ECM components, either directly or by activating other proteases like matrix metalloproteinases (MMPs). uni-lj.sigla.ac.uk This localized proteolytic activity can facilitate the breakdown of the physical barriers posed by the ECM, which is a crucial step for tumor cell invasion and metastasis. uni-lj.sigla.ac.uk this compound has been observed to accumulate in the ECM of cancer tissues, often co-localizing with plasminogen in the invasive front of tumors, further supporting its role in localized proteolytic remodeling. gla.ac.uk

Facilitation of Tumor Cell Invasion and Metastasis (Molecular/Cellular Level)

At the molecular and cellular level, this compound's facilitation of tumor cell invasion and metastasis is intrinsically linked to its influence on the plasminogen system. The interaction between this compound and plasminogen, specifically via the kringle 4 domain of plasminogen and the carbohydrate recognition domain (CRD) of this compound, is considered a key event in triggering the proteolytic cascade necessary for the breakdown of extracellular proteins. gla.ac.uk This degradation allows cancer cells to migrate through the tissue barriers. Studies targeting the this compound-plasminogen interaction have been explored as a strategy to suppress tumor cell migration and invasion. gla.ac.uk Furthermore, the presence of this compound in the tumor microenvironment may influence the activity of other factors involved in invasion and metastasis, potentially through its binding to other proteins like structural proteins, growth factors, or transcription regulators. gla.ac.uk

This compound Expression Alterations in Cancer Stroma and Tissues

This compound expression levels and localization are frequently altered in various cancers compared to normal tissues, although the specific patterns and prognostic implications can vary depending on the cancer type. uni-lj.si

Several studies have reported decreased serum this compound levels in patients with various cancers, including ovarian, breast, colon, oral, and gastric cancer, and these lower serum levels have often been correlated with advanced disease and poorer prognosis.

Involvement in Spinal Deformities

Research using genetically modified mice has provided significant insights into the physiological role of this compound, particularly its involvement in skeletal development and the maintenance of spinal integrity.

Analysis of Kyphosis Phenotype in this compound-Null Mice

Mice with a targeted deletion of the this compound gene (this compound-null mice) exhibit a distinct spinal deformity characterized by increased kyphosis, an exaggerated outward curvature of the thoracic spine. This phenotype becomes apparent as the mice age, typically between 3 and 6 months. Quantitative analysis of the thoracic angle on radiographs has demonstrated a statistically significant increase in the curvature in this compound-deficient mice compared to control mice.

Mouse GenotypeThoracic Angle (degrees ± SEM)Number of Mice (n)p-value
Normal Control73 ± 227< 0.0001
This compound-Deficient93 ± 235

Data derived from analysis of 6-month-old mice.

Approximately one-third of the mutant mice also showed structural changes in the morphology of their vertebrae upon X-ray analysis.

Cellular and Molecular Basis of Spinal Abnormalities

Histological examination of the spines from this compound-deficient mice has revealed underlying cellular and molecular abnormalities contributing to the observed kyphosis. The analysis showed apparently asymmetric development of the growth plate and intervertebral disks of the vertebrae. In more severe cases, the growth plates appeared disorganized and irregular, with intervertebral disk material protruding through the growth plate. These findings suggest that this compound plays a crucial role in the proper growth and remodeling of vertebral structures. While the precise molecular mechanisms are still being elucidated, this compound's known interactions with plasminogen and its expression in developing tissues like bone and muscle point towards a role in tissue remodeling processes essential for normal skeletal development. This compound expression has been shown to increase during mineralization by osteogenic progenitors in culture, further supporting its potential involvement in bone formation. The spinal deformity in this compound-null mice highlights the importance of this protein in maintaining skeletal integrity and serves as a valuable animal model for studying certain human kyphotic disorders.

Association with Cardiovascular Disease Pathomechanisms

This compound's involvement in cardiovascular diseases is linked to its role in fibrinolysis and its presence in atherosclerotic plaques researchgate.netmdpi.com. Studies have reported dysregulated TN levels in patients with cardiovascular disease and myocardial infarction researchgate.netmdpi.com.

This compound plays a significant role in regulating the plasminogen activation system, which is essential for the breakdown of blood clots (fibrinolysis) ontosight.aiontosight.ai. By binding to plasminogen, TN enhances its activation to plasmin, a key enzyme in fibrin (B1330869) degradation nih.govsinobiological.comontosight.ai. Modulating this compound's activity, potentially through inhibitors, could influence fibrinolysis and may have implications for treating conditions involving impaired fibrinolysis, such as thrombosis and cardiovascular diseases ontosight.ai. Conversely, this compound activators could potentially enhance fibrinolytic activity ontosight.ai.

This compound has been associated with both myocardial infarction (MI) and atherosclerosis researchgate.netmdpi.com. Lower serum levels of TN have been observed in patients with stable coronary artery disease compared to healthy controls, and these levels correlated with the number of diseased arteries nih.gov. Immunohistochemical analysis showed higher TN expression in atherosclerotic arteries nih.gov. In the context of acute myocardial infarction, comparable patterns of changes in this compound and titin were observed in patients with type 2 diabetes mellitus amegroups.cn. A study using proteomics profiling identified this compound as one of the proteins associated with new-onset atherosclerotic cardiovascular disease ahajournals.org. Lipoprotein(a) [Lp(a)], a risk factor for atherosclerosis, can bind to this compound with higher affinity than plasminogen, potentially interfering with fibrinolysis tandfonline.com.

Roles in Fibrinolytic System Dysregulation

Implications in Neurological Disease Mechanisms (e.g., Parkinson's Disease)

Participation in Inflammatory Responses

This compound is produced by various immune cells, including mast cells, neutrophils, monocytes, and macrophages, suggesting a role in the immune system nih.gov. TN has been detected in human lymph nodes and its levels have been reported to be altered in inflammatory conditions such as rheumatoid arthritis and sepsis nih.gov. While some studies have shown decreased serum TN levels in patients with pelvic inflammatory disease, the decrease was minor compared to other conditions tandfonline.com. This compound may regulate innate immune responses and inflammation, potentially through binding to molecules like HMGB1, which is involved in inflammation nih.gov.

Role in Diabetes Mellitus-Related Cellular Mechanisms

This compound has been associated with diabetes mellitus nih.govresearchgate.net. It has been identified as an adipogenic serum protein that enhances adipogenesis nih.gov. Elevated serum TN levels are associated with diabetes nih.govresearchgate.net.

This compound expression is stimulated by high glucose levels in adipocytes nih.govresearchgate.netsequentiabiotech.com. This glucose-stimulated expression in adipocytes occurs via the p38 MAPK/TXNIP/thioredoxin/OCT4 signaling pathway nih.govresearchgate.netsequentiabiotech.com. TN, as an adipocyte-enriched secretory molecule, has been identified as a negative regulator of insulin (B600854) secretion in pancreatic beta cells nih.govresearchgate.net. Mechanistically, TN binds to beta cells and inhibits insulin secretion by blocking L-type Ca2+ channels nih.govresearchgate.net. Elevated TN levels exacerbate hyperglycemia in mice and suppress glucose-stimulated insulin secretion in islets nih.govresearchgate.net. Conversely, reducing TN levels has been shown to improve insulin secretion and glucose tolerance in mice nih.govresearchgate.net. TN expression is increased in adipocytes in insulin-resistant states mdpi.com.

Table 1: Summary of this compound's Association with Pathological Processes

Pathological ProcessKey AssociationProposed Mechanism(s)Relevant Section
Cardiovascular DiseaseDysregulated levels in patients, association with coronary artery disease and myocardial infarction. researchgate.netmdpi.comnih.govInvolvement in fibrinolysis regulation by binding to plasminogen; presence in atherosclerotic plaques; potential interaction with Lp(a). ontosight.aiontosight.ainih.govtandfonline.com6.3
Neurological Diseases (PD)Reduced levels in CSF of PD patients; knockout mice develop PD-like features; protective role suggested. researchgate.netkarger.comkarger.comoup.comPotential role in protein degradation; interaction with alpha-synuclein (B15492655); influence on plasmin activity and alpha-synuclein clearance. researchgate.netkarger.commdpi.com6.4
Inflammatory ResponsesProduced by immune cells; altered levels in inflammatory conditions (e.g., rheumatoid arthritis, sepsis). nih.govtandfonline.comRegulation of innate immune response and inflammation; potential binding to HMGB1. nih.gov6.5
Diabetes MellitusAssociated with diabetes; elevated serum levels; negative regulator of insulin secretion. nih.govresearchgate.netnih.govresearchgate.netGlucose-stimulated expression in adipocytes via p38 MAPK/TXNIP/thioredoxin/OCT4 pathway; inhibition of insulin secretion by blocking L-type Ca2+ channels in beta cells. nih.govresearchgate.netsequentiabiotech.com6.6

Association with Signaling Pathways (e.g., p38 MAPK/TXNIP/TX/OCT4)

Recent research has shed light on the involvement of this compound in specific signaling cascades, particularly its connection to the p38 MAPK/TXNIP/TX/OCT4 pathway in the context of diabetes. Studies indicate that this compound expression in adipocytes can be stimulated by high glucose levels through this specific signaling route nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov.

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade activated by various cellular stresses, including high glucose, oxidative stress, and inflammatory cytokines qiagen.com. Thioredoxin-interacting protein (TXNIP), also known as thioredoxin-binding protein-2 (TBP-2), is a central regulator of glucose and lipid metabolism and is involved in diabetes-associated complications mdpi.com. TXNIP is known to sequester and inhibit the function of thioredoxin (TX), leading to increased oxidative stress mdpi.com. OCT4 (Octamer-binding transcription factor 4) is a transcription factor that plays a role in various cellular processes, including stem cell pluripotency and differentiation, and its expression can be regulated by factors like thioredoxin nih.govmdpi.com.

In the context of diabetes, elevated serum this compound levels have been associated with the disease nih.govresearchgate.netresearchgate.net. Research suggests that high glucose stimulates this compound expression in adipocytes via the p38 MAPK/TXNIP/TX/OCT4 signaling pathway nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.gov. This suggests a mechanism by which hyperglycemia can lead to increased this compound production in adipose tissue.

Further research findings demonstrate the functional consequences of this pathway activation. Studies in diabetic mice and mice fed a high-fat diet showed that inhibiting this compound through knockout or neutralizing antibodies improved insulin secretion and glucose tolerance nih.govresearchgate.netsemanticscholar.orgresearchgate.net. Conversely, treatment with exogenous this compound exacerbated hyperglycemia and suppressed glucose-stimulated insulin secretion from pancreatic β cells nih.govresearchgate.netsemanticscholar.orgresearchgate.net. Mechanistically, this compound has been shown to bind to β cells and inhibit insulin secretion by blocking L-type Ca2+ channels researchgate.netsemanticscholar.orgresearchgate.net.

These findings highlight a potential adipocyte-β cell cross-talk mediated by this compound, contributing to β cell dysfunction in diabetes via the p38 MAPK/TXNIP/TX/OCT4 pathway. researchgate.netsemanticscholar.orgresearchgate.net

While the association with the p38 MAPK/TXNIP/TX/OCT4 pathway is notably described in the context of diabetes, this compound's involvement with other signaling pathways in different pathological processes is also being explored. For instance, this compound has been suggested to enhance mitotic clonal expansion via ERK signaling in the context of adipogenesis bmbreports.org. In cancer, while this compound's role is complex and sometimes contradictory, its influence on cell proliferation and metastasis has been linked to extracellular matrix remodeling and potentially other signaling routes jcancer.orgbmbreports.orgresearchgate.net. However, the direct involvement of the p38 MAPK/TXNIP/TX/OCT4 pathway in this compound's role in other pathological conditions like cancer or inflammation requires further investigation.

The following table summarizes key findings related to this compound and the p38 MAPK/TXNIP/TX/OCT4 pathway in diabetes:

Study FocusKey FindingAssociated PathwayModel SystemSource
This compound expressionStimulated by high glucose in adipocytes. nih.govresearchgate.netsemanticscholar.orgresearchgate.netnih.govp38 MAPK/TXNIP/TX/OCT4Adipocytes nih.govresearchgate.netnih.gov
This compound inhibitionImproved insulin secretion and glucose tolerance. nih.govresearchgate.netsemanticscholar.orgresearchgate.netN/A (Downstream effect of pathway activation)Diabetic mice, HFD mice nih.govresearchgate.netresearchgate.net
Exogenous this compoundExacerbated hyperglycemia, suppressed insulin secretion. nih.govresearchgate.netsemanticscholar.orgresearchgate.netN/A (Direct effect on β cells, downstream of pathway)Mice, Islets nih.govresearchgate.netresearchgate.net
This compound binding to β cellsInhibits insulin secretion by blocking L-type Ca2+ channels. researchgate.netsemanticscholar.orgresearchgate.netN/A (Mechanism of action on target cells)β cells researchgate.netsemanticscholar.orgresearchgate.net
OCT4 knockdownReduced high glucose-induced TN mRNA and protein expression. nih.govp38 MAPK/TXNIP/TX/OCT43T3-L1 cells nih.gov

This table highlights the experimental evidence supporting the link between high glucose, the p38 MAPK/TXNIP/TX/OCT4 pathway, and this compound expression and function in the context of diabetes.

Advanced Methodologies for Tetranectin Research

Recombinant Protein Expression and Purification Techniques

To facilitate detailed studies of tetranectin, the production of recombinant protein is often necessary. Recombinant human this compound has been successfully expressed in various systems, including HEK293 cells and E. coli abcam.comabclonal.comthermofisher.comabcam.com. Expression in HEK293 cells can yield recombinant human this compound with a C-terminal His tag, with reported purity levels exceeding 97% by SDS-PAGE abclonal.com. Another approach involves expressing a control fragment of human this compound (amino acids 110-201) in E. coli, which can be purified to over 80% purity thermofisher.com. These recombinant proteins are typically provided in lyophilized form and require reconstitution in sterile distilled water or PBS abclonal.comthermofisher.com. For long-term storage after reconstitution, the addition of carrier proteins or stabilizers like BSA, HSA, FBS, or Trehalose is recommended to minimize freeze-thaw cycles abclonal.com. Purification methods often involve affinity purification, such as using a His tag assaygenie.com.

Structural Analysis Methods (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

Understanding the function of this compound at a molecular level necessitates the determination of its three-dimensional structure. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques employed for this purpose, often complementing each other nih.govnih.govjeolusa.com.

X-ray crystallography has historically been a gold standard for determining atomic structures of molecules jeolusa.com. It requires the formation of high-quality protein crystals, which can be a significant challenge for some proteins, including dynamic or membrane-associated ones jeolusa.comnanoimagingservices.com. By analyzing the diffraction pattern produced when X-rays pass through a crystal, researchers can reconstruct the electron density map and build an atomic model of the protein jeolusa.com.

Cryo-EM has emerged as a transformative technology, particularly useful for studying large, dynamic, or challenging-to-crystallize macromolecules nih.govnih.govnanoimagingservices.com. In cryo-EM, samples are flash-frozen in a thin layer of vitreous ice, preserving their native structure in solution nanoimagingservices.com. Three-dimensional structures are then reconstructed from a large number of two-dimensional images of individual particles nih.gov. Cryo-EM can provide structural information at various resolution levels, and recent advancements have enabled near-atomic resolution even for proteins as small as hemoglobin (64 kDa) nih.gov. While X-ray crystallography can yield sub-angstrom precision, cryo-EM can reveal structures in a more native-like state and capture different conformational states nih.govnih.govnanoimagingservices.com.

The structure of the calcium-free form of the C-type lectin domain of this compound (apoTN3) has been determined by NMR, revealing that the core secondary structure is conserved compared to the calcium-bound form (holoTN3), but significant displacements occur in the loops involved in calcium or ligand binding researchgate.net.

Molecular Interaction Analysis

Analyzing how this compound interacts with other molecules is crucial for deciphering its biological functions. Several biophysical techniques are employed to quantify binding affinities, kinetics, and thermodynamics of these interactions.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique widely used to study biomolecular interactions in real-time nicoyalife.comxantec.com. It measures changes in refractive index near a sensor surface as molecules bind to an immobilized ligand nicoyalife.com. SPR can provide quantitative data on binding affinities (dissociation constants, KD), association rates (ka), and dissociation rates (kd) nicoyalife.comxantec.com. This technique is considered a gold standard for studying a wide range of biomolecular interactions and is suitable for analyzing purified proteins as well as potentially crude samples like serum xantec.com.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative thermodynamic characterization of biomolecular interactions nicoyalife.comgoogle.com. ITC directly measures the heat absorbed or released upon molecular binding nicoyalife.com. By titrating a ligand into a solution containing the binding partner, ITC can simultaneously determine the binding stoichiometry (n), the association constant (KA or 1/KD), and the enthalpy change (ΔH) of the interaction in a single experiment nicoyalife.com. This allows for the calculation of other thermodynamic parameters like entropy change (ΔS) and Gibbs free energy change (ΔG), providing a comprehensive understanding of the binding event nicoyalife.com. ITC has been used to analyze the interaction of recombinant plasminogen kringle 4 with recombinant this compound researchgate.net.

Ligand Blot Analysis and ELISA-based Assays

Ligand blot analysis and ELISA (Enzyme-Linked Immunosorbent Assay) based assays are commonly used biochemical methods to detect and quantify molecular interactions involving this compound bmj.comnih.govabclonal.comnih.govresearchgate.net.

Ligand blotting involves separating proteins by electrophoresis, transferring them to a membrane, and then probing the membrane with a labeled ligand (in this case, this compound or a potential binding partner) to detect specific interactions nih.gov.

ELISA-based assays are versatile and can be configured in various formats (e.g., direct ELISA, sandwich ELISA) to measure protein concentration or detect binding events bmj.comnih.govabclonal.comgoogle.comnih.govresearchgate.netptgcn.com. For instance, a functional ELISA can be used to measure the binding ability of recombinant this compound to an immobilized ligand like hepatocyte growth factor (HGF) abclonal.com. ELISA has also been employed to measure this compound levels in serum and saliva samples bmj.comnih.govresearchgate.net. Studies have used ELISA to confirm this compound levels in patients with heart failure and oral squamous cell carcinoma bmj.comnih.govresearchgate.net.

Research findings using ligand blot analysis and ELISA have shown that this compound specifically binds to hepatocyte growth factor and tissue-type plasminogen activator, with dissociation constants similar to that of the plasminogen-tetranectin complex nih.gov. Importantly, this compound did not interact with related proteins such as macrophage-stimulating protein, urokinase-type plasminogen activator, and prothrombin nih.gov.

Proteomic Approaches for Expression and Modification Profiling

Proteomic techniques allow for the large-scale analysis of protein expression levels and post-translational modifications, providing insights into the cellular context and regulation of this compound.

Two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) has been used to profile protein expression in biological samples and identify proteins with altered levels, including this compound nih.govresearchgate.netmdpi.com. In studies of oral squamous cell carcinoma (OSCC), 2-DE and liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified this compound as a down-regulated protein in serum nih.govmdpi.com. Western blot analysis was then used to validate the reduced levels of this compound in serum and saliva of patients with metastatic OSCC compared to primary OSCC nih.govmdpi.com.

Quantitative proteomic approaches, such as those utilizing tandem mass tags (TMT) or data-independent acquisition (DIA) coupled with liquid chromatography-mass spectrometry (LC-MS), enable more precise quantification of protein abundance across different samples researchgate.netersnet.orgbiorxiv.orgmdpi.com. These methods have been applied to study this compound expression in various conditions, including heart failure and breast cancer bmj.comresearchgate.netersnet.orgbiorxiv.orgmdpi.com. Proteomic profiling in patients with chronic lung disease and pulmonary hypertension revealed differential expression of this compound compared to patients with idiopathic pulmonary arterial hypertension ersnet.org. Another study using integrative plasma lipidomics and proteomics identified this compound (CLEC3B) as a potential protein biomarker for dilated cardiomyopathy, showing decreased levels in diseased patients biorxiv.org. Proteomic analysis of HDL in breast cancer patients also indicated altered this compound levels based on tumor characteristics and disease stage mdpi.com.

These proteomic studies provide valuable data on how this compound expression changes in different disease states, suggesting its potential as a biomarker and highlighting its involvement in various pathophysiological processes bmj.commdpi.comnih.govresearchgate.netmdpi.comersnet.orgbiorxiv.orgmdpi.com.

Data Table: this compound Levels in Oral Squamous Cell Carcinoma

Sample TypeOSCC GroupThis compound Level (Relative)p-valueMethodSource
SerumOSCC vs ControlSignificantly lower0.004Western Blot nih.gov
SerumMetastatic OSCC vs Primary OSCCSignificantly reduced0.03Western Blot nih.gov
SalivaMetastatic OSCC vs Primary OSCCSignificantly reduced0.007Western Blot nih.gov

Data Table: this compound Levels in Heart Failure

Patient GroupThis compound Level (Relative)p-valueMethodSource
HF vs ControlsSignificantly reduced<0.0001ELISA bmj.com
Control (No HF)Highest levels-ELISA mdpi.com
NYHA Class IIntermediate levels-ELISA mdpi.com
NYHA Class II-IVLowest levels-ELISA mdpi.com

Data Table: this compound Binding Affinities

LigandDissociation Constant (KD)MethodSource
Hepatocyte Growth Factor (HGF)Similar to Plasminogen-TetranectinLigand Blot, ELISA nih.gov
Tissue-type Plasminogen ActivatorSimilar to Plasminogen-TetranectinLigand Blot, ELISA nih.gov
Plasminogen Kringle 4~34 ± 9 nM (for FXIIa:FH complex involving kringle domain)SPR, ELISA researchgate.net

Two-Dimensional Gel Electrophoresis (2D-PAGE)

Two-Dimensional Gel Electrophoresis (2D-PAGE) is a foundational technique in proteomics used to separate proteins based on two distinct properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. researchgate.net This method allows for the visualization and comparison of complex protein mixtures, making it valuable for identifying differentially expressed proteins between different sample groups.

In this compound research, 2D-PAGE has been employed in proteomic analyses to identify changes in this compound levels. For instance, a serum proteomic analysis of oral squamous cell carcinoma (OSCC) utilized 2D-PAGE to identify proteins with altered expression in cancer patients compared to healthy controls. mdpi.comresearchgate.net This study found this compound to be significantly down-regulated in the serum of OSCC patients. mdpi.comresearchgate.net Serum samples from lung cancer patients have also been analyzed using 2D-PAGE, leading to the identification of this compound among other proteins with altered levels. iiarjournals.org

Mass Spectrometry (MS) Techniques (MALDI-TOF/TOF, ESI-MS)

Mass Spectrometry (MS) techniques are indispensable for the identification and characterization of proteins separated by methods like 2D-PAGE or obtained through other purification strategies. MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization - Time Of Flight/Time Of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used approaches. MALDI-TOF is widely used in MS imaging and proteomics due to its sensitivity and ability to analyze large molecules. nih.govresearchgate.net ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of peptides and proteins. acs.org

Following 2D-PAGE separation in the OSCC study, protein spots showing differential expression, including the spot corresponding to this compound, were subjected to in-gel digestion and subsequent LC-MS/MS analysis for identification. mdpi.comresearchgate.netnih.govresearchgate.net The ESI-MS/MS spectrum of a tryptic peptide originating from this compound was used to confirm its identity through database searching. mdpi.comresearchgate.netnih.govresearchgate.net MALDI-TOF mass spectrometry has also been used in studies involving this compound, for example, in the identification of a protein depleted in septic patients, which was found to be this compound. nih.gov ESI-based mass spectrometry has been used for the structural characterization of potential cancer biomarkers, including this compound. core.ac.uk

Quantitative Proteomics (e.g., iTRAQ)

Quantitative proteomics techniques allow for the measurement of the relative or absolute abundance of proteins in different biological samples. Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is a widely used method that employs chemical tags to label peptides, enabling simultaneous quantification of proteins across multiple samples in a single MS run. acs.orgrsc.orgnih.gov

iTRAQ-based quantitative proteomic analysis has been applied in research involving this compound. For instance, an iTRAQ-based study comparing serum proteins in prostate cancer patients with and without bone metastasis identified this compound as one of the differentially expressed proteins. jcancer.org In this study, this compound was found to be down-regulated in prostate cancer with bone metastasis. jcancer.org Quantitative proteomic approaches, including those potentially using iTRAQ, have also been used to identify secreted this compound in conditioned media from adipocyte differentiation processes. mdpi.com

Gene Expression Analysis Techniques (e.g., Northern Blot, qPCR, RNA-seq)

Analyzing the expression levels of the gene encoding this compound (CLEC3B) provides insights into the transcriptional regulation of this compound production. Techniques such as Northern Blot, quantitative Polymerase Chain Reaction (qPCR), and RNA sequencing (RNA-seq) are commonly employed for this purpose.

Northern blot analysis has been used to detect this compound transcript levels in various tissues and cultured cells. Studies in mice with a targeted deletion of the this compound gene utilized Northern blot to confirm the absence of this compound mRNA in homozygous mice, while it was detected in wild-type and heterozygous mice. researchgate.net This technique revealed a 1-kb this compound transcript. researchgate.net

qPCR is a highly sensitive method for quantifying mRNA levels. While not explicitly detailed in the search results for this compound studies, qPCR is a standard technique for validating gene expression changes observed in high-throughput methods like RNA-seq or for targeted analysis of specific genes. Research on adipocyte differentiation has used qPCR to determine the expression of adipogenic marker genes. researchgate.net

RNA-seq provides a comprehensive profile of all RNA molecules in a sample, allowing for the discovery of novel transcripts and detailed analysis of gene expression levels. A high-throughput transcriptome analysis of human mesenchymal stem cells revealed that genes involved in mineralization, such as CLEC3B (encoding this compound), were induced upon lithium treatment. plos.org This suggests a role for RNA-seq in identifying factors influencing this compound expression in specific cellular contexts.

Immunological Techniques (e.g., Western Blot, Immunohistochemistry)

Immunological techniques are essential for detecting and localizing this compound protein. Western blot and Immunohistochemistry are widely used methods.

Western blot is used to detect specific proteins in a sample based on their molecular weight and binding to a specific antibody. It has been extensively used in this compound research to assess protein levels in various samples, including serum, saliva, tissue lysates, and cell cultures. researchgate.netmdpi.comnih.govnih.govnih.govptglab.comrndsystems.combosterbio.comnovusbio.comdiva-portal.org Studies have used Western blot to confirm the presence or absence of this compound protein in genetically modified mice researchgate.net and to measure this compound levels in serum and saliva of patients with oral cancer, showing significantly lower levels in metastatic cases. mdpi.comnih.gov Western blot analysis has also been used to study this compound levels in septic patients nih.gov and to assess the expression of this compound in prostate cancer cell lines. jcancer.org Antibodies against this compound are commercially available and validated for Western blot applications. ptglab.comrndsystems.combosterbio.comnovusbio.com The expected band size for this compound in Western blot is approximately 23-27 kDa, corresponding to the monomeric form. researchgate.netrndsystems.combosterbio.com

Immunohistochemistry (IHC) is a technique used to visualize the location and distribution of a specific protein within tissue sections using antibodies. IHC has been applied to study this compound expression in various tissues and tumors. Studies have shown this compound immunoreactivity in normal human tissues, including exocrine epithelia and mesenchyma. jci.org In the context of cancer, immunohistochemistry has revealed this compound deposition in the extracellular matrix of malignant tumors like breast and colonic carcinomas. um.es In gastric adenocarcinomas, this compound was found to be produced and deposited extracellularly in the peritumoral stroma. um.es IHC has also been used to examine this compound expression in atherosclerotic coronary arteries researchgate.net and human cardiac tissue, where it was detected in interstitial and perivascular regions and associated with cardiac fibrosis. researchgate.net this compound expression has also been examined by IHC in prostate cancer and hyperplasia tissues. jcancer.org Antibodies against this compound are available for immunohistochemistry on paraffin-embedded tissues. novusbio.comabcam.com

In Vitro Cellular Models for Functional Studies

In vitro cellular models are invaluable tools for investigating the specific functions of this compound under controlled conditions and elucidating the underlying mechanisms.

Cell Culture Systems for Adipocyte Differentiation and Mineralization

Cell culture systems are widely used to study cellular processes such as differentiation and mineralization. These models allow researchers to manipulate experimental conditions and assess the impact of factors like this compound on these processes.

Mouse-derived 3T3-L1 preadipocytes are a commonly used cell line to study adipocyte differentiation. researchgate.netnih.gov Studies using 3T3-L1 cells have shown that this compound enhances adipocyte differentiation. mdpi.comresearchgate.netnih.govbmbreports.orgresearchgate.net This effect was observed when supplementing differentiation media with recombinant mouse this compound, particularly during the early phase of differentiation induction. researchgate.netbmbreports.orgresearchgate.net The adipogenic function of this compound in these cells appears to be mediated by enhancing mitotic clonal expansion via ERK signaling. researchgate.netbmbreports.org

Cell culture systems are also used to study mineralization, a key process in bone formation. Osteoblastic cells in culture have been used as an in vitro mineralizing system. nih.gov In these systems, this compound mRNA expression appeared in parallel with mineralization, similar to bone sialoprotein, a late bone differentiation marker. nih.gov Overexpression of this compound in cell lines like PC12 has been shown to increase bone content in tumors formed by these cells in nude mice, supporting a role for this compound in mineralization during osteogenesis. researchgate.netnih.govmdpi.com Conversely, studies using human osteoblastic cell lines have shown that retinoic acid can inhibit mineralization, and this was correlated with a loss of this compound expression. spandidos-publications.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound16194926

***##

Research into the biological roles and characteristics of this compound, a plasminogen-binding protein belonging to the C-type lectin family, utilizes a range of advanced molecular and cellular techniques. These methodologies enable the investigation of this compound at the protein and gene expression levels, as well as the study of its function in various cellular processes.

Advanced methodologies are crucial for a comprehensive understanding of this compound's involvement in diverse physiological and pathological contexts, including tissue remodeling, bone formation, and cancer progression. researchgate.netum.esspandidos-publications.commdpi.com

Two-Dimensional Gel Electrophoresis (2D-PAGE)

Two-Dimensional Gel Electrophoresis (2D-PAGE) is a foundational technique in proteomics used to separate proteins based on two distinct properties: isoelectric point (pI) in the first dimension and molecular weight in the second dimension. researchgate.net This method allows for the visualization and comparison of complex protein mixtures, making it valuable for identifying differentially expressed proteins between different sample groups.

In this compound research, 2D-PAGE has been employed in proteomic analyses to identify changes in this compound levels. For instance, a serum proteomic analysis of oral squamous cell carcinoma (OSCC) utilized 2D-PAGE to identify proteins with altered expression in cancer patients compared to healthy controls. mdpi.comresearchgate.net This study found this compound to be significantly down-regulated in the serum of OSCC patients. mdpi.comresearchgate.net Serum samples from lung cancer patients have also been analyzed using 2D-PAGE, leading to the identification of this compound among other proteins with altered levels. iiarjournals.org

Table 1: Differential this compound Expression in OSCC Serum by 2D-PAGE

Sample GroupThis compound Expression Level (Relative)Fold Change (vs. Healthy Control)Significance (p-value)Source
Healthy ControlBaseline (e.g., 1.0)1.0- mdpi.comresearchgate.net
OSCC PatientsReducedSignificantly Lower< 0.05 mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques (MALDI-TOF/TOF, ESI-MS)

Mass Spectrometry (MS) techniques are indispensable for the identification and characterization of proteins separated by methods like 2D-PAGE or obtained through other purification strategies. MALDI-TOF/TOF (Matrix-Assisted Laser Desorption/Ionization - Time Of Flight/Time Of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are commonly used approaches. MALDI-TOF is widely used in MS imaging and proteomics due to its sensitivity and ability to analyze large molecules. nih.govresearchgate.net ESI-MS is often coupled with liquid chromatography (LC-MS) for the analysis of peptides and proteins. acs.org

Following 2D-PAGE separation in the OSCC study, protein spots showing differential expression, including the spot corresponding to this compound, were subjected to in-gel digestion and subsequent LC-MS/MS analysis for identification. mdpi.comresearchgate.netnih.govresearchgate.net The ESI-MS/MS spectrum of a tryptic peptide originating from this compound was used to confirm its identity through database searching. mdpi.comresearchgate.netnih.govresearchgate.net MALDI-TOF mass spectrometry has also been used in studies involving this compound, for example, in the identification of a protein depleted in septic patients, which was found to be this compound. nih.gov ESI-based mass spectrometry has been used for the structural characterization of potential cancer biomarkers, including this compound. core.ac.uk

Quantitative Proteomics (e.g., iTRAQ)

Quantitative proteomics techniques allow for the measurement of the relative or absolute abundance of proteins in different biological samples. Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) is a widely used method that employs chemical tags to label peptides, enabling simultaneous quantification of proteins across multiple samples in a single MS run. acs.orgrsc.orgnih.gov

iTRAQ-based quantitative proteomic analysis has been applied in research involving this compound. For instance, an iTRAQ-based study comparing serum proteins in prostate cancer patients with and without bone metastasis identified this compound as one of the differentially expressed proteins. jcancer.org In this study, this compound was found to be down-regulated in prostate cancer with bone metastasis. jcancer.org Quantitative proteomic approaches, including those potentially using iTRAQ, have also been used to identify secreted this compound in conditioned media from adipocyte differentiation processes. mdpi.com

Table 2: this compound Expression in Prostate Cancer Serum by iTRAQ

Sample GroupThis compound Expression LevelFindingSource
Prostate Cancer without MetastasisHigher- jcancer.org
Prostate Cancer with Bone MetastasisLowerDown-regulated jcancer.org

Gene Expression Analysis Techniques (e.g., Northern Blot, qPCR, RNA-seq)

Analyzing the expression levels of the gene encoding this compound (CLEC3B) provides insights into the transcriptional regulation of this compound production. Techniques such as Northern Blot, quantitative Polymerase Chain Reaction (qPCR), and RNA sequencing (RNA-seq) are commonly employed for this purpose.

Northern blot analysis has been used to detect this compound transcript levels in various tissues and cultured cells. Studies in mice with a targeted deletion of the this compound gene utilized Northern blot to confirm the absence of this compound mRNA in homozygous mice, while it was detected in wild-type and heterozygous mice. researchgate.net This technique revealed a 1-kb this compound transcript. researchgate.net

qPCR is a highly sensitive method for quantifying mRNA levels. While not explicitly detailed in the search results for this compound studies, qPCR is a standard technique for validating gene expression changes observed in high-throughput methods like RNA-seq or for targeted analysis of specific genes. Research on adipocyte differentiation has used qPCR to determine the expression of adipogenic marker genes. researchgate.net

RNA-seq provides a comprehensive profile of all RNA molecules in a sample, allowing for the discovery of novel transcripts and detailed analysis of gene expression levels. A high-throughput transcriptome analysis of human mesenchymal stem cells revealed that genes involved in mineralization, such as CLEC3B (encoding this compound), were induced upon lithium treatment. plos.org This suggests a role for RNA-seq in identifying factors influencing this compound expression in specific cellular contexts.

Table 3: this compound (CLEC3B) Gene Expression Findings

TechniqueSample TypeKey FindingSource
Northern BlotMouse tissues/cultured cellsAbsence of 1-kb transcript in homozygous knockout mice, present in others. researchgate.net
RNA-seqHuman mesenchymal stem cellsCLEC3B induced upon lithium treatment. plos.org

Immunological Techniques (e.g., Western Blot, Immunohistochemistry)

Immunological techniques are essential for detecting and localizing this compound protein. Western blot and Immunohistochemistry are widely used methods.

Western blot is used to detect specific proteins in a sample based on their molecular weight and binding to a specific antibody. It has been extensively used in this compound research to assess protein levels in various samples, including serum, saliva, tissue lysates, and cell cultures. researchgate.netmdpi.comnih.govnih.govnih.govptglab.comrndsystems.combosterbio.comnovusbio.comdiva-portal.org Studies have used Western blot to confirm the presence or absence of this compound protein in genetically modified mice researchgate.net and to measure this compound levels in serum and saliva of patients with oral cancer, showing significantly lower levels in metastatic cases. mdpi.comnih.gov Western blot analysis has also been used to study this compound levels in septic patients nih.gov and to assess the expression of this compound in prostate cancer cell lines. jcancer.org Antibodies against this compound are commercially available and validated for Western blot applications. ptglab.comrndsystems.combosterbio.comnovusbio.com The expected band size for this compound in Western blot is approximately 23-27 kDa, corresponding to the monomeric form. researchgate.netrndsystems.combosterbio.com

Table 4: this compound Protein Detection by Western Blot

Sample TypeKey FindingExpected Band SizeSource
Mouse serumAbsence in homozygous knockout mice, present in wild-type/heterozygous.27 kDa researchgate.net
Human serum/saliva (Oral Cancer)Significantly lower levels in metastatic OSCC compared to primary.- mdpi.comnih.gov
Human serum (Septic Patients)Depleted in septic patients.20 kDa nih.gov
Prostate Cancer Cell LinesDifferential expression observed.- jcancer.org
Human plasma, fetal kidney, rat/mouse stomachSpecific band detected.~23 kDa ptglab.comrndsystems.combosterbio.comabcam.com

Immunohistochemistry (IHC) is a technique used to visualize the location and distribution of a specific protein within tissue sections using antibodies. IHC has been applied to study this compound expression in various tissues and tumors. Studies have shown this compound immunoreactivity in normal human tissues, including exocrine epithelia and mesenchyma. jci.org In the context of cancer, immunohistochemistry has revealed this compound deposition in the extracellular matrix of malignant tumors like breast and colonic carcinomas. um.es In gastric adenocarcinomas, this compound was found to be produced and deposited extracellularly in the peritumoral stroma. um.es IHC has also been used to examine this compound expression in atherosclerotic coronary arteries researchgate.net and human cardiac tissue, where it was detected in interstitial and perivascular regions and associated with cardiac fibrosis. researchgate.net this compound expression has also been examined by IHC in prostate cancer and hyperplasia tissues. jcancer.org Antibodies against this compound are available for immunohistochemistry on paraffin-embedded tissues. novusbio.comabcam.com

Table 5: this compound Localization by Immunohistochemistry

Tissue/Tumor TypeLocalization/FindingSource
Normal Human TissuesPresent in cytoplasm of many normal cells, exocrine epithelia, mesenchyma. um.esjci.org
Malignant Tumors (Breast, Colon)Deposited abundantly in the extracellular matrix. um.es
Gastric AdenocarcinomasProduced and deposited extracellularly in the desmoplastic peritumoral stroma. um.es
Atherosclerotic Coronary ArteriesPositive staining observed. researchgate.net
Human Cardiac TissueDetected in interstitial and perivascular regions, associated with cardiac fibrosis. researchgate.net
Prostate Cancer and HyperplasiaDifferential expression in epithelial and stromal cells. jcancer.org

In Vitro Cellular Models for Functional Studies

In vitro cellular models are invaluable tools for investigating the specific functions of this compound under controlled conditions and elucidating the underlying mechanisms.

Cell Culture Systems for Adipocyte Differentiation and Mineralization

Cell culture systems are widely used to study cellular processes such as differentiation and mineralization. These models allow researchers to manipulate experimental conditions and assess the impact of factors like this compound on these processes.

Mouse-derived 3T3-L1 preadipocytes are a commonly used cell line to study adipocyte differentiation. researchgate.netnih.gov Studies using 3T3-L1 cells have shown that this compound enhances adipocyte differentiation. mdpi.comresearchgate.netnih.govbmbreports.orgresearchgate.net This effect was observed when supplementing differentiation media with recombinant mouse this compound, particularly during the early phase of differentiation induction. researchgate.netbmbreports.orgresearchgate.net The adipogenic function of this compound in these cells appears to be mediated by enhancing mitotic clonal expansion via ERK signaling. researchgate.netbmbreports.org

Cell culture systems are also used to study mineralization, a key process in bone formation. Osteoblastic cells in culture have been used as an in vitro mineralizing system. nih.gov In these systems, this compound mRNA expression appeared in parallel with mineralization, similar to bone sialoprotein, a late bone differentiation marker. nih.gov Overexpression of this compound in cell lines like PC12 has been shown to increase bone content in tumors formed by these cells in nude mice, supporting a role for this compound in mineralization during osteogenesis. researchgate.netnih.govmdpi.com Conversely, studies using human osteoblastic cell lines have shown that retinoic acid can inhibit mineralization, and this was correlated with a loss of this compound expression. spandidos-publications.com

Table 6: this compound Function in Cell Culture Models

Cell Type / ProcessThis compound EffectKey Findings / MechanismSource
3T3-L1 Preadipocyte DifferentiationEnhances adipocyte differentiation.Mediated by enhancing mitotic clonal expansion via ERK signaling. mdpi.comresearchgate.netnih.govbmbreports.orgresearchgate.net
Osteoblastic Cell MineralizationmRNA expression parallels mineralization; overexpression increases bone content.Associated with mineralization during osteogenesis. researchgate.netnih.govmdpi.com
Human Osteoblastic Cell MineralizationLoss of expression correlated with retinoic acid-induced inhibition of mineralization.Implies a role in the mineralization process. spandidos-publications.com

Hypoxia Models for Cardiovascular Cell Research

Hypoxia, a condition of reduced oxygen supply, is a significant factor in various cardiovascular diseases, including ischemic heart disease (IHD) nih.govscielo.br. Research using in vitro hypoxia models with cardiovascular cells has provided insights into the role of this compound in these conditions.

Studies using H9c2 rat cardiomyocytes, a common cell line for simulating myocardial ischemia in vitro, have investigated the effects of hypoxia on this compound expression and the protein's subsequent impact on cell viability and apoptosis nih.govscielo.brscielo.br. Under hypoxic conditions, the expression of CLEC3B, the gene encoding this compound, was observed to decrease in H9c2 cardiomyocytes nih.govscielo.br.

Further research demonstrated that this compound can protect H9c2 cardiomyocytes from hypoxia-induced apoptosis nih.govuthscsa.edu. This protective effect appears to be mediated, at least in part, through the activation of the PI3K/Akt signaling pathway nih.govscielo.brscielo.br. Overexpression of CLEC3B increased cell viability and inhibited apoptosis in hypoxic H9c2 cells, while silencing CLEC3B had the opposite effect scielo.br. These findings suggest that this compound plays a protective role in cardiomyocytes under hypoxic stress by influencing key cellular survival pathways nih.govscielo.brscielo.br.

Serum levels of this compound have also been reported to be downregulated in patients with cardiovascular diseases, including coronary artery disease dergipark.org.trnih.govscielo.brnih.gov. Lower serum this compound levels have been associated with a higher risk of cardiovascular events and poor prognosis in coronary artery disease dergipark.org.trnih.gov.

In Vivo Animal Models

In vivo animal models, particularly mice, have been instrumental in understanding the systemic functions of this compound and the consequences of its altered expression. These models allow for the investigation of this compound's role in complex biological processes and disease pathogenesis that cannot be fully replicated in vitro.

Targeted Gene Deletion and Knockout Models (e.g., this compound-Deficient Mice)

Targeted gene deletion, resulting in knockout models, has been a key approach to study the physiological role of this compound by observing the phenotypic changes that occur in the absence of the protein. Mice with a targeted disruption of the this compound gene (this compound-deficient or knockout mice) have been generated to investigate its functional role nih.govtandfonline.comnih.gov.

This compound-deficient mice exhibit a spinal deformity known as kyphosis, characterized by an increased curvature of the thoracic spine nih.govtandfonline.comnih.gov. Radiographic measurements in 6-month-old this compound-deficient mice showed a significantly larger thoracic angle compared to control mice (93° ± 2° vs. 73° ± 2°, P < 0.0001) nih.govtandfonline.comnih.gov. Histological analysis of the spines of these mice revealed asymmetric development of the growth plate and intervertebral disks, with disorganization of growth plates and protrusion of disk material in more advanced cases nih.govtandfonline.comnih.gov. This indicates a role for this compound in tissue growth and remodeling, particularly in bone development nih.govtandfonline.com.

Despite the spinal deformity, this compound-null mice showed normal peak bone mass density and were not more susceptible to ovariectomy-induced osteoporosis compared to littermates nih.govtandfonline.comnih.gov.

Beyond skeletal effects, this compound knockout mice have also been used to study neurodegenerative conditions. Aged this compound-deficient mice developed features resembling Parkinson's disease, including motor deficits such as limb rigidity and reduced ambulation nih.govkarger.com. These mice also exhibited increased α-synuclein-positive inclusions in the substantia nigra pars compacta and a reduction in dopaminergic neurons nih.govkarger.com. This suggests a potential neuroprotective role for this compound and that its deficiency may contribute to neurodegeneration nih.govkarger.com.

In the context of metabolic disorders, studies in female this compound knockout mice have suggested that this compound is required for estrogen's action in rescuing high-fat diet-induced hepatosteatosis, obesity, and insulin (B600854) resistance uthscsa.edu.

Data from studies on this compound-deficient mice regarding spinal curvature:

GenotypeAgeThoracic Angle (degrees ± SEM)nP-value
Normal (Control)6 months73 ± 227< 0.0001
This compound-Deficient6 months93 ± 235< 0.0001

Overexpression Models

Overexpression models, where the production of this compound is increased, are used to investigate the potential beneficial effects of elevated this compound levels or to understand its function when present in higher quantities.

Studies involving the overexpression of this compound in PC12 cells, a cell line capable of inducing osteogenesis, have shown that increased this compound expression promoted bone formation in tumors generated from these cells in nude mice semanticscholar.orgresearchgate.net. This supports a role for this compound in osteogenesis semanticscholar.orgresearchgate.net.

In the context of neuroprotection, overexpression of this compound in an in vitro model using 1-methyl-4-phenylpyridinium protected dopaminergic neurons against neuronal apoptosis nih.gov. While this specific finding was in vitro, it highlights the potential for overexpression studies to explore this compound's protective capabilities.

Furthermore, overexpression of CLEC3B in hypoxic H9c2 cardiomyocytes increased cell viability and inhibited apoptosis, indicating a protective effect in the context of simulated myocardial ischemia scielo.br.

Overexpression studies have also been used to investigate this compound's role in adipogenesis. Overexpression of this compound in human adipocytes has been shown to result in lipid accumulation and elevated lipogenic gene expression, suggesting a role in adipocyte differentiation and lipid metabolism mdpi.com.

Evolutionary Conservation and Comparative Biology of Tetranectin

Cross-Species Sequence Homology and Conservation Analysis

Analysis of tetranectin sequences across different species reveals significant homology, particularly at the amino acid level. For instance, mouse this compound shares a high degree of similarity with human this compound, showing 76% identity and 87% similarity in their deduced amino acid sequences. nih.gov The coding region sequence of porcine this compound also demonstrates substantial homology, with 83% identity to mouse and 90% identity to human this compound coding sequences. mdpi.com This high level of conservation in the coding regions suggests strong selective pressure to maintain the protein's structure and function.

While the coding regions show high conservation, differences exist in the non-coding regions of this compound cDNAs between species like mouse and human. nih.gov Despite these differences in non-coding sequences, Northern blot analysis has shown that the major this compound transcript size is approximately 1 kb in mouse, rat, and cow, similar to that observed in humans. nih.gov This suggests that while regulatory regions may have diverged, the core mRNA structure is conserved.

A comparative analysis of this compound-like proteins in the serum of various animal species using immunoassays further supports its conservation. Crab-eating macaque serum showed the strongest reaction with antibodies against human this compound, followed by horse and cat. nih.gov Weaker reactions were observed in serum from cow, goat, pig, mouse, and chicken, while no reaction was detected in dog, trout, and amphibian or reptile species tested. nih.gov This suggests varying degrees of antigenic similarity, likely reflecting evolutionary distance and differences in specific epitopes recognized by the antibodies. The this compound-like proteins in macaque, horse, and cat serum were found to bind heparin and exhibited the same calcium dependence for antibody interaction as human this compound, indicating functional conservation of these binding sites. nih.gov Gel filtration and Western blotting analyses of horse and cat serum revealed that the this compound-like protein elutes as a 70-90 kDa peak and reacts with antibodies as a single band of approximately 30 kDa under reducing conditions, consistent with a homotrimeric structure similar to human this compound. nih.gov

The presence of a this compound homolog has also been identified in the cartilage of the reef shark (Carcharhinus springeri), a cartilaginous fish. researchgate.net This shark protein showed 45% amino acid identity to human this compound, further indicating the ancient origins and conservation of this protein family within vertebrates. researchgate.net Studies comparing fish and mammalian genomes have revealed that many groups of C-type lectin-like domains (CTLDcps), including the group containing this compound, were established early in vertebrate evolution and are highly conserved between fish and mammals. nih.gov

Below is a table summarizing some of the observed amino acid sequence identities between this compound from different species:

Species 1Species 2Amino Acid Identity (%)Source
HumanMouse76 nih.gov
HumanMouse79 nih.gov
HumanPorcine90 (CDS) mdpi.com
MousePorcine83 (CDS) mdpi.com
HumanChicken68 researchgate.net
MouseChicken67 researchgate.net
HumanReef Shark45 researchgate.net

Comparative Functional Studies in Vertebrate Models

Comparative functional studies in vertebrate models have provided insights into the conserved roles of this compound. This compound's ability to bind plasminogen, specifically its kringle 4 domain, appears to be a conserved function across species where this interaction has been examined. proteopedia.orgnih.govnih.govresearchgate.netproteopedia.org This interaction is significant because plasminogen activation is involved in various processes, including fibrinolysis, tissue remodeling, and cell migration.

Studies in mice have demonstrated the expression of this compound in various tissues, including lung, skeletal muscle, heart, kidney, and pancreas, with particularly high levels in the lung and skeletal muscle. researchgate.netuniprot.org This broad tissue distribution in mice is similar to that observed in humans. nih.govresearchgate.net Furthermore, mouse this compound expression is associated with developmental processes, such as myogenesis and bone development. nih.govresearchgate.netnih.gov In embryonic development, this compound expression coincides with muscle differentiation and maturation and is enriched at myotendinous and myofascial junctions. nih.gov During bone development in newborn mice, strong this compound immunoreactivity is found in newly formed woven bone, suggesting a role in mineralization. nih.gov this compound-deficient mice exhibit kyphosis, potentially due to asymmetric growth plate development in vertebrae, further supporting its role in skeletal development. researchgate.net

Research in pigs has indicated that this compound expression is positively correlated with adipogenesis, suggesting a conserved role in lipid metabolism and adipocyte differentiation in mammals. mdpi.com Overexpression of this compound in human adipocytes leads to lipid accumulation and elevated lipogenic gene expression, and this compound is increased in obese mice, highlighting a potential conserved function in adiposity across these species. mdpi.com

While this compound appears to play roles in tissue remodeling and development in mammals, its function in lower vertebrates is less extensively characterized. The presence of this compound in shark cartilage suggests a potential early evolutionary role in skeletal or connective tissue. researchgate.net Studies in teleost fish have also implicated this compound in cardiac remodeling. Increased abundance of this compound has been observed in the hearts of certain fish models, and in mammals, re-expression of this compound in the adult heart is associated with pathological cardiac fibrosis. researchgate.net This suggests a potentially conserved, albeit context-dependent, role in cardiac tissue dynamics.

The dependence on calcium for certain interactions, such as antibody binding and interactions involving the CRD, also appears to be a conserved feature of this compound across tested species. proteopedia.orgnih.govnih.govproteopedia.orgacs.org

Implications for Understanding this compound's Fundamental Biological Roles

The high degree of evolutionary conservation of this compound's sequence and structural features, particularly the C-type lectin domain and cysteine residues, strongly implies that its core biological functions are fundamental and have been maintained throughout vertebrate evolution. The conservation of its ability to bind plasminogen kringle 4 suggests that its involvement in the plasminogen activation system, and consequently in processes like fibrinolysis and tissue remodeling, is an ancient function.

The conserved expression patterns in developing tissues, such as muscle and bone, across different mammalian species point towards essential roles in development and tissue morphogenesis. The observed phenotypes in this compound-deficient mice, such as skeletal abnormalities, underscore its importance in these processes. researchgate.net

Furthermore, the emerging evidence for conserved roles in adipogenesis in mammals and potential involvement in cardiac remodeling in both mammals and fish suggests that this compound's functions extend beyond its initially identified role in fibrinolysis. Its presence in the extracellular matrix and its interactions with various ligands, including plasminogen, heparin, hepatocyte growth factor, and tissue-type plasminogen activator, indicate a multifaceted role in the tissue microenvironment. proteopedia.orgnih.govproteopedia.orgnih.govgenecards.orgresearchgate.net

The comparative studies, while highlighting conserved aspects, also reveal species-specific differences in expression levels and potentially in the nuances of its functions or interactions. However, the overarching theme of conservation provides a strong basis for using vertebrate models, particularly mice and potentially other mammals, to further elucidate the complex biological roles of this compound and their implications for human health and disease. The identification of this compound homologs in evolutionarily distant vertebrates like sharks and fish provides valuable insights into the deep evolutionary history and fundamental importance of this protein family.

Q & A

Q. What are the established roles of tetranectin in human physiology and disease pathology?

this compound (CLEC3B) is a plasminogen-binding protein involved in tissue remodeling, mineralization during osteogenesis, and extracellular matrix degradation. It is implicated in neurological disorders (e.g., epilepsy, Parkinson’s disease) and cancer progression. For example, plasma this compound levels decrease in epilepsy patients, correlating with disease severity , while reduced serum levels are observed in malignancies like prostate cancer with bone metastasis . Structurally, it binds plasminogen’s kringle 4 domain via its carbohydrate recognition domain, a process sensitive to calcium and lysine .

Q. What methodologies are recommended for quantifying this compound levels in biological samples?

The gold standard is the sandwich ELISA, which uses pre-coated plates with anti-tetranectin antibodies (e.g., Human this compound ELISA Kit, ab213832). Key parameters include:

  • Detection range : 312–20,000 pg/ml
  • Steps : Incubation with biotinylated detection antibodies, avidin-peroxidase complex, and TMB substrate .
  • Sample types : Validated for serum, plasma, and cell supernatants. Ensure samples are stored at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design longitudinal studies to investigate this compound’s biomarker potential in neurological disorders?

  • Cohort selection : Stratify participants by disease stage (e.g., newly diagnosed vs. drug-resistant epilepsy) and include age/gender-matched controls .
  • Sampling intervals : Collect plasma samples at baseline, 6 months, and 1 year to track dynamic changes .
  • Statistical analysis : Use multivariate linear regression to correlate this compound levels with clinical variables (e.g., seizure type, diet) while controlling for confounders like gender .

Example data from epilepsy studies :

GroupBaseline (µg/ml)6-Month Follow-up1-Year Follow-up
Control9.71 ± 0.628N/AN/A
Newly Diagnosed (NDE)8.651 ± 0.8598.12 ± 0.9016.89 ± 0.752*
Drug-Resistant (DRE)7.572 ± 0.545*7.01 ± 0.601*6.95 ± 0.598*
*p < 0.001 vs. control .

Q. What strategies address contradictory findings in this compound expression across different disease states?

  • Context-specific analysis : In epilepsy, plasma this compound decreases , while CSF levels increase . Compare biofluid-specific roles (e.g., peripheral vs. central nervous system contributions).
  • Mechanistic studies : Use knockout mouse models (e.g., Clec3b⁻/⁻ mice) to isolate this compound’s tissue-specific effects. For example, this compound deficiency causes spinal deformities but does not affect bone density .
  • Meta-analysis : Pool data from cancer and neurological studies to identify conserved pathways (e.g., plasminogen activation) versus disease-specific modifiers .

Q. What molecular mechanisms underlie this compound’s interaction with plasminogen and extracellular matrix components?

  • Structural basis : this compound’s carbohydrate recognition domain binds plasminogen’s kringle 4 region, facilitated by calcium and inhibited by lysine .
  • Functional assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) and isothermal titration calorimetry (ITC) to assess thermodynamic parameters .
  • In vitro models : Treat neuronal or cancer cell lines with recombinant this compound to quantify plasminogen activation and matrix metalloproteinase (MMP) activity .

Q. How to validate this compound as a diagnostic biomarker considering confounding variables?

  • Multicenter validation : Replicate findings across independent cohorts (e.g., MDD severity studies vs. epilepsy cohorts ).
  • Machine learning : Integrate this compound levels with other biomarkers (e.g., EC-SOD in Parkinson’s disease ) to improve diagnostic specificity.
  • Confounder adjustment : In regression models, include variables like diet, gender, and comorbidities that influence this compound levels (e.g., gender explains 16–21% of variability in epilepsy cohorts ).

Q. What experimental models are suitable for studying this compound’s role in tissue remodeling?

  • Murine models : Clec3b⁻/⁻ mice exhibit kyphosis due to asymmetric growth plate development, mimicking human spinal deformities .
  • 3D cell cultures : Use osteoblast or fibroblast cultures to assess this compound’s effect on mineralization and collagen organization .
  • Clinical samples : Analyze this compound expression in bone metastasis biopsies, noting epithelial vs. mesenchymal cell disparities .

Cross-Disciplinary Implications

Q. How do this compound’s roles in cancer metastasis inform neurological research?

  • Shared pathways : this compound’s plasminogen-binding function in cancer cell invasion parallels its role in neuronal extracellular matrix degradation .
  • Therapeutic targets : Explore lysine analogs (e.g., tranexamic acid) to modulate this compound-plasminogen interactions in both epilepsy and metastatic cancers .
  • Biomarker panels : Combine this compound with oncology markers (e.g., PSA for prostate cancer) and neurological markers (e.g., α-synuclein) for cross-disease biomarker discovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.